Methyl 5-amino-2-bromoisonicotinate

Regiochemistry Cross-coupling Medicinal chemistry building blocks

Methyl 5-amino-2-bromoisonicotinate (CAS 1363383-38-3) is a disubstituted pyridine building block belonging to the class of 2-bromo-5-aminoisonicotinate esters, with a molecular formula of C7H7BrN2O2 and a molecular weight of 231.05 g/mol. It is supplied as a solid with purities typically ranging from 95% to >98.0% (GC/N) and is listed with the MDL identifier MFCD20922773, indicating its cataloged status across multiple global chemical suppliers.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.049
CAS No. 1363383-38-3
Cat. No. B580189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-2-bromoisonicotinate
CAS1363383-38-3
Synonyms5-Amino-2-bromo-4-pyridinecarboxylic Acid Methyl Ester
Molecular FormulaC7H7BrN2O2
Molecular Weight231.049
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1N)Br
InChIInChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,9H2,1H3
InChIKeyUZEMVZOYYXPGSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Amino-2-Bromoisonicotinate (CAS 1363383-38-3): Core Properties and Supply Landscape for the 5-Amino-2-Bromo Isonicotinate Ester Scaffold


Methyl 5-amino-2-bromoisonicotinate (CAS 1363383-38-3) is a disubstituted pyridine building block belonging to the class of 2-bromo-5-aminoisonicotinate esters, with a molecular formula of C7H7BrN2O2 and a molecular weight of 231.05 g/mol . It is supplied as a solid with purities typically ranging from 95% to >98.0% (GC/N) and is listed with the MDL identifier MFCD20922773, indicating its cataloged status across multiple global chemical suppliers . Its primary documented use is as a synthetic intermediate, where the ortho-bromo and meta-amino substitution pattern on the pyridine ring provides a regiospecific scaffold for downstream elaboration in medicinal chemistry programs [1].

Why Methyl 5-Amino-2-Bromoisonicotinate Cannot Be Casually Swapped with Regioisomeric or Higher Ester Analogs: The Case for Explicit Selection


The 2-bromo-5-aminoisonicotinate scaffold exists in multiple regioisomeric and ester-variant forms, including the 2-amino-5-bromo isomer (CAS 882499-87-8), the 3-amino-2-bromo isomer (CAS 1379335-16-6), the free carboxylic acid (CAS 1242336-80-6), and the ethyl ester homolog (CAS 1806965-78-5) . Each variant presents different hydrogen-bonding patterns, steric profiles, and reactivity at the bromine position during cross-coupling reactions. The methyl ester of the 5-amino-2-bromo isomer specifically offers a lower molecular weight (231.05 vs. 245.07 for the ethyl ester) which is advantageous in fragment-based screening, and a melting point of 177–181 °C that enables convenient handling as a crystalline solid — a property not uniformly shared by all regioisomeric or ester analogs . Unverified substitution can lead to altered coupling yields, unexpected byproduct profiles, and irreproducible biological outcomes when the scaffold is carried forward into lead optimization.

Quantitative Differentiation Evidence: Methyl 5-Amino-2-Bromoisonicotinate (1363383-38-3) Against Closest Analogs


Regiospecific Substitution Pattern: 5-Amino-2-Bromo vs. 2-Amino-5-Bromo Isonicotinate Esters

Methyl 5-amino-2-bromoisonicotinate (target compound, CAS 1363383-38-3) bears the bromine at the 2-position and the amino group at the 5-position of the pyridine ring. Its closest regioisomer, methyl 2-amino-5-bromoisonicotinate (CAS 882499-87-8), reverses this substitution, placing the amino group at the 2-position and bromine at the 5-position . This regioisomeric swap alters the electronic environment of the bromine during palladium-catalyzed cross-coupling: the 2-bromo substituent in the target compound is adjacent to the ring nitrogen, activating it toward oxidative addition but also making it sensitive to base selection, whereas the 5-bromo isomer experiences different electronic effects . The 2-amino-5-bromo isomer exhibits a predicted boiling point of 311.5±37.0 °C, compared to 330.6±37.0 °C for the target compound — a ~19 °C difference attributable to altered intermolecular hydrogen-bonding from the amino group position . No published head-to-head coupling yield comparison is available; this is class-level inference based on established pyridine coupling reactivity principles.

Regiochemistry Cross-coupling Medicinal chemistry building blocks

Methyl Ester vs. Ethyl Ester: Molecular Weight and Fragment-Library Compatibility

The target compound (MW 231.05) is the methyl ester member of the 5-amino-2-bromoisonicotinate series. The direct higher homolog, ethyl 5-amino-2-bromoisonicotinate (CAS 1806965-78-5, MW 245.07), adds one methylene unit, increasing molecular weight by 14.02 g/mol (6.1%) . Both compounds share the identical 5-amino-2-bromo pharmacophore; however, the ethyl ester's X-ray crystal structure (reported in Acta Crystallographica E, 2024) confirms a C-O-C-C torsion angle of 180.0(2)° between the isonicotinate core and the ethyl group, along with a HOMO-LUMO gap (ΔE) of 4.0931 eV (DFT at B3LYP/6-311+G(d,p) level) [1]. The methyl ester analog, lacking the ethyl CH₂, would exhibit a slightly different conformational profile around the ester, potentially affecting binding poses in crowded protein pockets. In fragment-based screening, the methyl ester's lower heavy-atom count (12 vs. 14 for the ethyl ester) and reduced lipophilicity (XLogP3-AA: 1.6 for methyl ) align better with the Rule of Three guidelines preferred for fragment library design.

Fragment-based drug discovery Molecular weight Ester homolog comparison

Methyl Ester vs. Free Carboxylic Acid: Synthetic Utility and Handling Properties

The target methyl ester (CAS 1363383-38-3) differs fundamentally in synthetic utility from its hydrolysis product, 5-amino-2-bromoisonicotinic acid (CAS 1242336-80-6, MW 217.02) [1]. The methyl ester serves as a protected carboxyl synthon; it can be directly employed in amide coupling after saponification or transesterification, whereas the free acid requires activation (e.g., HATU, EDC) for each coupling step. Critically, the methyl ester is a well-characterized crystalline solid with a defined melting point of 177–181 °C (TCI specification, >98.0% purity by GC/N) , facilitating accurate weighing and purity assessment. The free acid (CAS 1242336-80-6) has less extensively published analytical characterization; its reported molecular formula is C6H5BrN2O2 with a molecular weight of 217.02, and it is primarily listed at 95–97% purity from various suppliers without a published melting point in common catalogs . The methyl ester thus offers superior ease of handling for quantitative synthetic operations.

Synthetic intermediate Protecting group strategy Crystalline handling

Purity Specification and Analytical Certification: TCI (>98.0%) vs. Generic Suppliers (95–97%)

Commercially available purity specifications for the target compound span a meaningful range. TCI offers the compound at >98.0% purity as determined by GC (Gas Chromatography) and total nitrogen analysis (N), with NMR confirmation to structure as part of the certificate of analysis . Sigma-Aldrich (sourced from Leyan) lists 97% purity with storage at 2–8 °C and light protection . Other suppliers such as abcr (95%), AKSci (>95%), ChemScence (95%), and CalpacLab (95%) offer lower-specification material . For synthetic chemistry where stoichiometric control is essential, the >98.0% (GC/N) grade represents a >1–3% purity advantage over the 95% grade — at 95% purity, a 5% unidentified impurity burden could correspond to a structurally related brominated byproduct that itself reacts in downstream coupling steps, potentially complicating purification and reducing effective yield.

Purity specification Quality control Procurement grade comparison

Dual Orthogonal Reactive Handles: Bromine for Cross-Coupling and Amino Group for Amidation

The target compound uniquely combines an aryl bromide at the 2-position (activated toward Pd-catalyzed cross-coupling) with a primary aromatic amine at the 5-position (available for amide bond formation, reductive amination, or diazotization chemistry). The related literature on 2-bromoisonicotinate scaffolds demonstrates this dual-reactivity principle: butyl 2-bromoisonicotinate has been arylated via Suzuki coupling at the 2-position to generate a library of arylated derivatives with antibacterial activity against ESBL-producing E. coli ST405 and MRSA [1]. The 5-amino group in the target compound provides an additional diversification point absent in the simple 2-bromoisonicotinate esters. This orthogonal reactivity — bromine for C-C bond formation, amine for C-N bond formation — enables iterative library synthesis without protecting group manipulation between steps. By contrast, methyl 2-amino-5-bromoisonicotinate (CAS 882499-87-8) places the amine directly adjacent to the ester, where it may compete as a nucleophile during ester hydrolysis or amidation, and the bromine at the 5-position is less activated toward oxidative addition .

Orthogonal reactivity Cross-coupling handle Amide bond formation

Multisource Availability with Differentiated Specifications Supporting Procurement Resilience

Unlike niche building blocks available from only one or two suppliers, methyl 5-amino-2-bromoisonicotinate is listed by at least eight independent suppliers spanning three continents, including TCI (Japan/China), Sigma-Aldrich/Leyan (China, global distribution), abcr (Germany), AKSci (USA), BOC Sciences (USA), ChemScence (USA), Aladdin (China), and CymitQuimica (Spain) . Supplier specifications range from >98.0% (TCI) to 95% (abcr, AKSci), with packaging from 100 mg to 25 g. This contrasts with the ethyl ester analog (CAS 1806965-78-5), which is listed by fewer suppliers (MolCore, AKSci, CymitQuimica, Macklin) and at substantially higher unit cost — pricing for 1 g of the methyl ester at TCI is in the range of standard catalog pricing, while CymitQuimica lists 1 g of the ethyl ester at €333 . The multisource availability of the methyl ester provides both price competition and supply redundancy.

Supply chain Multisource procurement Specification differentiation

Highest-Value Application Scenarios for Methyl 5-Amino-2-Bromoisonicotinate Based on Quantitative Differentiation Evidence


Regiospecific Suzuki Coupling for Kinase Inhibitor Fragment Elaboration

In medicinal chemistry programs targeting kinase ATP-binding sites, the 2-bromo substituent of methyl 5-amino-2-bromoisonicotinate can undergo palladium-catalyzed Suzuki coupling with aryl boronic acids to generate biaryl intermediates. The 5-amino group remains available for subsequent amidation with carboxylic acid-bearing fragments. The regiospecific 5-amino-2-bromo pattern is critical: the 2-amino-5-bromo isomer (CAS 882499-87-8) would place the biaryl vector at the 5-position, producing a different molecular geometry. TCI's >98.0% purity grade, with GC and total nitrogen certification, ensures that residual brominated impurities do not compete in the coupling step, which is especially important when the coupling partner is a precious, multi-step advanced intermediate .

Fragment-Based Screening Library Construction with Optimized Physicochemical Properties

With a molecular weight of 231.05, a calculated XLogP3-AA of 1.6, and only 12 heavy atoms, methyl 5-amino-2-bromoisonicotinate falls well within fragment library guidelines (MW < 300, clogP ≤ 3, heavy atom count ≤ 18). Compared to the ethyl ester analog (MW 245.07, 14 heavy atoms), the methyl ester provides higher ligand efficiency potential and better aqueous solubility characteristics for biochemical assay conditions . The 5-amino group serves as a synthetic handle for library diversification via amide coupling, while the bromine can be exploited for halogen-bonding interactions with target proteins or as a heavy atom for X-ray crystallographic phasing. The compound is available from multiple suppliers, reducing procurement risk for large-scale library production .

Iterative Parallel Synthesis of Bis-functionalized Pyridine Libraries

The orthogonal reactivity of bromine (C-C coupling) and amine (C-N coupling) enables a two-step diversification sequence without protecting group interconversion. Step 1: Suzuki coupling at the 2-bromo position. Step 2: Amidation or reductive amination at the 5-amino position. This contrasts with methyl 2-amino-5-bromoisonicotinate, where the amine adjacent to the ester could compete as an internal nucleophile under basic coupling conditions. The crystalline nature of the methyl ester (m.p. 177–181 °C) facilitates automated solid dispensing platforms for high-throughput parallel synthesis, and the multisource availability with defined analytical specifications (GC, NMR, melting point) supports reproducible library production across multiple CRO partners .

Reference Standard for Regioisomer-Selective Analytical Method Development

The well-defined melting point (177–181 °C) and availability at >98.0% purity with NMR structural confirmation make methyl 5-amino-2-bromoisonicotinate suitable as a reference standard for developing HPLC or UPLC methods that must resolve the 5-amino-2-bromo isomer from its 2-amino-5-bromo and 3-amino-2-bromo regioisomers. The three regioisomers (CAS 1363383-38-3, 882499-87-8, and 1379335-16-6) share identical molecular formulas and nearly identical molecular weights (231.05), requiring chromatographic methods capable of distinguishing them based on subtle polarity differences arising from the amino/bromo positional variation . The availability of the target compound from TCI with dual purity verification methods (GC + total nitrogen) provides confidence in identity and purity for method validation .

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